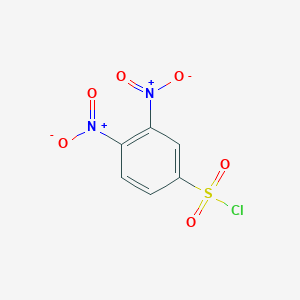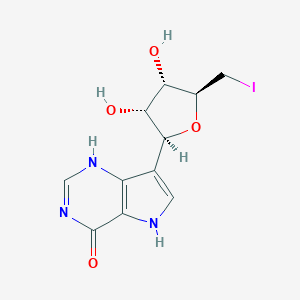
2-Allyloxyethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds such as allyloxyethyl 2-cyanoacrylate has been explored, demonstrating the potential pathways for synthesizing derivatives of 2-Allyloxyethanol. These pathways involve reactions that retain the typical properties of their parent compounds while introducing functional groups that enhance elasticity and heat resistance (Denchev, Kotzev, & Serafimov, 1988). Additionally, the use of allylsamarium bromide in the synthesis of complex organic structures from simple esters highlights advanced synthetic techniques applicable to 2-Allyloxyethanol derivatives (Shen et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-Allyloxyethanol, such as 2-phenoxyethanol derivatives, has been elucidated through various spectroscopic methods. These studies provide insights into the electron configuration and spatial arrangement of atoms within the molecule, critical for understanding its reactivity and properties (Tripathi, Sharma, Singh, & Butcher, 2011).
Chemical Reactions and Properties
Research into the chemical reactions of 2-Allyloxyethanol and its derivatives reveals a spectrum of reactivity, particularly in polymerization and crosslinking reactions. For instance, the hydrosilylation of allyl alcohol with specific silanes has been shown to proceed via C-hydrosilylation, leading to the synthesis of compounds with potential as precursors to hybrid nanocomposites (Zhang & Laine, 2000).
Physical Properties Analysis
The physical properties of 2-Allyloxyethanol and related compounds, such as solubility, boiling point, and melting point, are crucial for their application in various industrial processes. These properties are often determined by the molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming various derivatives, are essential for the application of 2-Allyloxyethanol in synthetic chemistry. Studies on the palladium-catalyzed transformations and organocatalytic reactions provide valuable insights into the versatility of allyloxyethanol derivatives in organic synthesis (Minami et al., 2005).
Aplicaciones Científicas De Investigación
Natural Occurrence and Biological Activities
2-Allyloxyethanol (2-allyloxyphenol), initially recognized as a synthetic drug and chemical intermediate, was identified as a natural product for the first time from a marine actinobacterium isolated from the Bay of Bengal. This compound exhibited antimicrobial and antioxidant properties, inhibiting 21 bacteria and three fungi with a minimum inhibitory concentration range of 0.2–1.75 mg/mL. Its strong antioxidant property (IC50 of 22 μg/mL) and antimicrobial activity, two to three times more potent than some commercial smoke-flavor compounds, make 2-allyloxyphenol a candidate for applications such as a food preservative and an oral disinfectant. Interestingly, 2-allyloxyphenol's structure, featuring hydroxyl and allyloxy groups, contributes to its biological activities, and its marked resemblance to smoky aroma suggests potential uses in flavor and fragrance industries. The compound's non-toxic profile further enhances its application potential in various industries (Arumugam et al., 2010).
Material Science and Coatings
In material sciences, 2-Allyloxyethanol-terminated polyurethane (AEPU) and allyloxy (polyethylenene oxide) methyl ether-graft-polymethylhydrosiloxane (PMHS-g-AEM) were used to create a type of polyurethane modified polydimethylsiloxane (PUMS) coating. This coating demonstrated increased surface energy, re-coatability, and improved dynamic wetting properties. The addition of AEPU resulted in decreased water contact angles, increased surface roughness, and enhanced surface tension of the coating surfaces. Moreover, the incorporation of AEPU significantly reduced the reaction activation energy in the curing process and improved the elongation at break of PUMS films, maintaining tensile strength. These findings indicate a promising approach for modifying coatings with polyurethane, expanding the potential applications of 2-Allyloxyethanol in the field of advanced materials (Sun et al., 2020).
Catalytic Applications
In the field of catalysis, 2-Allyloxyethanol was synthesized using KF/attapulgite (KF/ATP) as a catalyst through the ethoxylation of allyl alcohol with ethylene oxide (EO). This catalyst showed advantages over traditional homogeneous catalysts, including easy separation and reusability. The synergetic effect between KF and K2MgF4 resulted in high catalyst activity, making this approach notable for its efficient production process of 2-Allyloxyethanol, a valuable intermediate in various chemical syntheses (Deng-fen, 2014).
Propiedades
IUPAC Name |
2-prop-2-enoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYHRYNSUGLLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27274-31-3 | |
| Record name | Polyethylene glycol monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27274-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0059401 | |
| Record name | 2-Allyloxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyloxyethanol | |
CAS RN |
111-45-5, 27274-31-3 | |
| Record name | Ethylene glycol monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Allyloxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Allyloxyethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allyloxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(allyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propen-1-yl-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852300B9QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




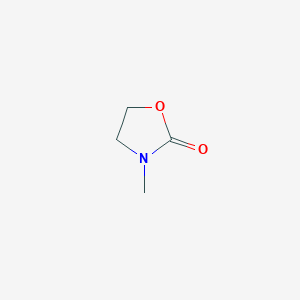
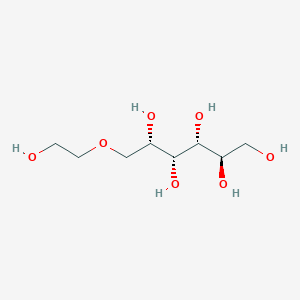
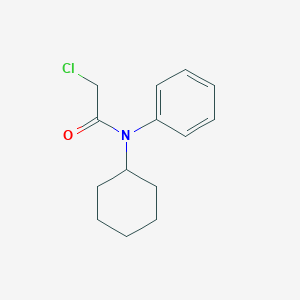
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
